molecular formula C20H21N5O2S2 B3015691 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile CAS No. 848062-39-5

2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile

Cat. No.: B3015691
CAS No.: 848062-39-5
M. Wt: 427.54
InChI Key: ZAYJZVCBMZSHAM-UHFFFAOYSA-N
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Description

This compound features a quinoxaline core substituted at position 3 with a 4-ethylpiperazinyl group and at position 2 with a thiophene-2-sulfonyl moiety linked to an acetonitrile group.

Properties

IUPAC Name

2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-2-thiophen-2-ylsulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-2-24-9-11-25(12-10-24)20-19(22-15-6-3-4-7-16(15)23-20)17(14-21)29(26,27)18-8-5-13-28-18/h3-8,13,17H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJZVCBMZSHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity, supported by research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves several key steps:

  • Formation of the Quinoxaline Core : This is achieved by condensing o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
  • Introduction of the Piperazine Ring : The quinoxaline intermediate reacts with 4-ethylpiperazine in the presence of a base.
  • Attachment of the Thiophenesulfonyl Group : The final step involves reacting the intermediate with thiophenesulfonyl chloride.

These synthetic routes are crucial for obtaining a pure product suitable for biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit pathways such as phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cancer cell proliferation and survival. The quinoxaline core may intercalate with DNA or inhibit protein kinases, impacting cell signaling pathways critical for tumor growth .
  • Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline exhibit antitumor properties by targeting specific kinases involved in cancer progression. This compound's unique structure may enhance its binding affinity to these targets compared to other similar compounds .

Biological Activity Studies

Research findings indicate that this compound exhibits various biological activities:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorPI3K inhibition
Enzyme InhibitionKinase inhibition
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of quinoxaline derivatives on human cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction. The compound's mechanism involved disrupting critical signaling pathways necessary for cancer cell survival .
  • Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and quinoxaline moieties significantly influenced their inhibitory potency against specific kinases. This suggests that fine-tuning these structures can enhance therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Quinoxaline 4-Ethylpiperazinyl, thiophene-2-sulfonyl, acetonitrile ~452.5 (estimated) Kinase inhibition, CNS drugs
2-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile Quinoxaline Trifluoromethyl, 4-methoxyphenyl, acetonitrile 373.3 Anticancer agents
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile Piperazine 4-Methoxyphenyl, acetonitrile 231.3 Serotonin receptor ligands
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile Thiazole 4-Methylphenyl, acetonitrile 214.29 Antimicrobial agents

Key Observations:

Quinoxaline vs. Thiazole Cores: The target compound’s quinoxaline core (aromatic, planar) contrasts with thiazole-based analogs (e.g., ), which may reduce π-π stacking interactions but enhance solubility.

The thiophene sulfonyl group enhances electronegativity and metabolic stability compared to phenyl or methoxy substituents in analogs .

Molecular Weight : The target compound’s higher molecular weight (~452.5 vs. 214–373 g/mol in analogs) may impact bioavailability, necessitating formulation optimization .

Computational and Experimental Insights

  • Similarity Analysis: Structural similarity metrics (e.g., Tanimoto coefficient) highlight ~40–60% overlap with quinoxaline and piperazine analogs, aligning with the "similar property principle" for drug discovery .
  • CMC Determination : Methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds ) could be adapted to study the target compound’s critical micelle concentration.

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